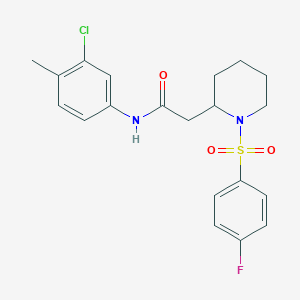

N-(3-chloro-4-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

N-(3-chloro-4-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound featuring:

- A piperidin-2-yl core substituted with a 4-fluorophenylsulfonyl group.

- An acetamide linker connected to a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN2O3S/c1-14-5-8-16(12-19(14)21)23-20(25)13-17-4-2-3-11-24(17)28(26,27)18-9-6-15(22)7-10-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDNJXLNJNHNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and its pharmacological properties based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C22H20ClFN2O4S

- Molecular Weight : 462.92 g/mol

- LogP : 5.78 (indicating high lipophilicity)

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in microbial resistance, particularly targeting the dihydroorotate dehydrogenase (DHODH) pathway, which is crucial for pyrimidine synthesis in pathogens .

Antimicrobial Activity

Research has evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) observed in different studies:

| Pathogen | MIC (µg/mL) | Study Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 | |

| Staphylococcus epidermidis | 0.25 | |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 0.75 |

These results indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

- In Vitro Studies : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

- Resistance Mechanism Exploration : Another investigation focused on the resistance mechanisms employed by pathogens against this compound, revealing that certain strains developed resistance through mutations in target enzymes, highlighting the need for combination therapies to enhance efficacy .

- Pharmacokinetics and Toxicology : In animal models, pharmacokinetic studies indicated favorable absorption and distribution profiles, with low toxicity observed at therapeutic doses. This suggests potential for clinical application in treating resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Based Sulfonamides

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

- Structural Differences : Replaces the piperidine ring with a piperazine ring and substitutes the 3-chloro-4-methylphenyl group with a 4-fluorophenyl .

- The 4-methylphenylsulfonyl group (tosyl) vs. 4-fluorophenylsulfonyl may influence electronic properties (electron-withdrawing vs. -donating effects) and solubility.

W-15 and W-18 ()

- W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide.

- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.

- Comparison :

- Both feature piperidine rings and sulfonamide groups but lack the acetamide linker.

- The 4-nitrophenylethyl (W-18) and 2-phenylethyl (W-15) substituents contrast with the 3-chloro-4-methylphenyl group in the target compound, suggesting divergent biological targets (e.g., opioid receptor vs. kinase inhibition) .

Acetamide Derivatives with Halogenated Aryl Groups

N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()

- Structural Differences : Replaces the piperidinyl-sulfonyl group with a naphthyl moiety.

N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.